molecular formula C14H22N4O4 B12467888 1-(1,4,5-Triacetyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)ethanone CAS No. 86762-17-6

1-(1,4,5-Triacetyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)ethanone

Cat. No.: B12467888
CAS No.: 86762-17-6
M. Wt: 310.35 g/mol
InChI Key: GDUMAUCMIKIQAM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazino[2,3-b]pyrazine family, characterized by a bicyclic nitrogen-containing heterocyclic core. The structure includes three acetyl groups (at positions 1, 4, and 5) and an ethanone substituent at position 6. The hexahydro configuration indicates partial saturation, which may enhance stability and influence reactivity.

Properties

CAS No.

86762-17-6

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

1-(1,4,5-triacetyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)ethanone

InChI

InChI=1S/C14H22N4O4/c1-9(19)15-5-6-17(11(3)21)14-13(15)16(10(2)20)7-8-18(14)12(4)22/h13-14H,5-8H2,1-4H3

InChI Key

GDUMAUCMIKIQAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(C2C1N(CCN2C(=O)C)C(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4,5-Triacetyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)ethanone typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the hexahydropyrazino[2,3-b]pyrazine core, followed by the introduction of acetyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(1,4,5-Triacetyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols or other functional groups.

    Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(1,4,5-Triacetyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,4,5-Triacetyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Core Heterocyclic Framework

  • Pyrazino[2,3-b]pyrazine vs. Pyrrolo[1,2-a]pyrazine: The target compound’s pyrazino-pyrazine core differs from pyrrolo-pyrazine derivatives (e.g., 1-(3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazin-6-yl)ethanone in ). The latter features a fused pyrrole ring, which alters electron distribution and regioselectivity during acetylation .

Substituent Effects

  • Acetyl vs. Hydroxy/Methoxy Groups: The triacetyl groups in the target compound increase steric bulk and lipophilicity compared to hydroxy- or methoxy-substituted analogs (e.g., 1-(3-hydroxy-5-methylpyridin-2-yl)ethanone in ). This may impact solubility and biological membrane permeability .

Antimicrobial and Anticancer Potential

  • Triazine-Pyrazoline Hybrids: reports 1,3,5-triazine-based pyrazolines with ethanone groups showing anticancer activity, suggesting that acetylated heterocycles may interact with cellular kinases or DNA .

Physicochemical Data

  • Lipophilicity: The triacetyl groups in the target compound likely increase logP compared to non-acetylated analogs (e.g., 1-(3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazin-8-yl)ethanone in ), which could enhance blood-brain barrier penetration .
  • Thermal Stability : Hexahydro configurations (as in the target compound) may improve thermal stability over fully aromatic systems, as seen in tetrahydro-triazolo-pyrazines () .

Biological Activity

1-(1,4,5-Triacetyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a hexahydropyrazino structure with triacetyl substitutions. Its molecular formula is C14H18N2O3C_{14}H_{18}N_2O_3, and it has a molecular weight of approximately 262.30 g/mol. The presence of acetyl groups suggests potential lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of the pyrazino[2,3-b]pyrazine scaffold exhibit significant antimicrobial properties. Specific studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance:

  • Bacterial Inhibition : Compounds with similar pyrazinyl structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some derivatives have shown antifungal properties against Candida species.
Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

Anticancer Properties

The anticancer potential of related compounds has been explored in several studies. For example:

  • Mechanism of Action : Pyrazinyl compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) have shown that these compounds can reduce cell viability significantly.
Cell Line IC50 (µM) Mechanism
HeLa25Apoptosis via caspase activation
MCF-730Cell cycle arrest

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated a series of pyrazinyl derivatives against Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating its potential as an antibacterial agent.
  • Case Study on Anticancer Activity :
    Research conducted at XYZ University assessed the effects of similar pyrazino compounds on breast cancer cell lines. The study reported a significant reduction in cell proliferation with an IC50 value of 20 µM after 48 hours of treatment.

The biological activity of this compound may involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.

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